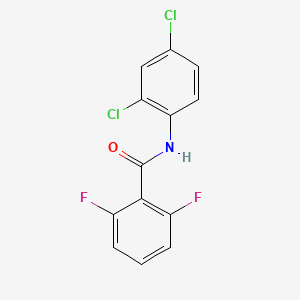

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

Overview

Description

“N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” is likely a chemical compound that contains elements such as nitrogen (N), chlorine (Cl), fluorine (F), and others. It seems to be an amide, which is a type of functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and carboxylic acids or their derivatives . The exact synthesis process for “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of a compound like “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography and NMR spectroscopy are often used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” would depend on its molecular structure and the conditions under which it is reacted .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-dichlorophenyl)-2,6-difluorobenzamide” would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Anti-Inflammatory Drug Synergy

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide: has been studied for its potential to enhance the efficacy of anti-inflammatory drugs. Research suggests that it can act synergistically with other compounds, such as piroxicam, to provide a faster onset of action and a longer duration of anti-inflammatory effects . This could lead to new combination therapies that are more effective than current treatments.

Anticholinesterase Activity

The compound has shown promise in the treatment of neurodegenerative diseases due to its anticholinesterase potential. By inhibiting the enzyme acetylcholinesterase, it helps increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .

Solid-State Supramolecular Assembly

In materials science, N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is used to study solid-state supramolecular self-assembly. This has implications for the development of new materials with specific molecular interactions and properties .

Pharmacokinetic Enhancer

The compound may serve as a pharmacokinetic enhancer, improving the bioavailability and effectiveness of other drugs. This application is particularly relevant in drug design and optimization, where it can be used to increase the therapeutic index of marketed drugs .

Anti-Infective Therapies

There is potential for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide to be used in anti-infective therapies. Its structural analogs have shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in combating antibiotic-resistant infections .

Chemical Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. It can be used to create more complex molecules with a wide range of biological activities .

Mechanism of Action

Target of Action

Similar compounds, such as succinate dehydrogenase inhibitors (sdhis), have been found to inhibit the activity of phytopathogenic fungi .

Mode of Action

For instance, SDHIs inhibit the succinate dehydrogenase enzyme, disrupting the energy production in fungi .

Biochemical Pathways

Based on the action of similar compounds, it can be inferred that it might affect the energy production pathways in fungi by inhibiting the succinate dehydrogenase enzyme .

Pharmacokinetics

The synthesis of a similar compound has been described, which involves the reaction of 6-methyluracil with 2-chloromethyltiiran .

Result of Action

It can be inferred from related compounds that it might lead to the disruption of energy production in fungi, thereby inhibiting their growth .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F2NO/c14-7-4-5-11(8(15)6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLBPRYXNNIQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5112402.png)

![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)

![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)

![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)piperidine](/img/structure/B5112452.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)

![N-(4-methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5112486.png)

![N-(3,4-difluorophenyl)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5112487.png)

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B5112488.png)

![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)